N,4-Dimethoxy-N-methyl-3-nitrobenzamide N,4-Dimethoxy-N-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1217540-25-4
VCID: VC11722363
InChI: InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3
SMILES: CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol

N,4-Dimethoxy-N-methyl-3-nitrobenzamide

CAS No.: 1217540-25-4

Cat. No.: VC11722363

Molecular Formula: C10H12N2O5

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

N,4-Dimethoxy-N-methyl-3-nitrobenzamide - 1217540-25-4

Specification

CAS No. 1217540-25-4
Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
IUPAC Name N,4-dimethoxy-N-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3
Standard InChI Key KSWMVTSQULHJRH-UHFFFAOYSA-N
SMILES CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC
Canonical SMILES CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Properties

N,4-Dimethoxy-N-methyl-3-nitrobenzamide belongs to the substituted benzamide class, featuring a nitro group at the 3-position, methoxy substituents at the 4-position, and an N-methylamide functional group. Its IUPAC name, N,4-dimethoxy-N-methyl-3-nitrobenzamide, reflects this substitution pattern. The compound’s structural uniqueness arises from the electron-withdrawing nitro group and electron-donating methoxy groups, which influence its reactivity and solubility .

Molecular and Spectroscopic Characteristics

Key molecular properties include:

PropertyValue
Molecular FormulaC10H12N2O5\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{5}
Molecular Weight240.21 g/mol
SMILESCN(C(=O)C1=CC(=C(C=C1)OC)N+[O-])OC
InChI KeyKSWMVTSQULHJRH-UHFFFAOYSA-N
PubChem CID46318654

The nitro group (-NO2\text{-NO}_2) contributes to the compound’s planar geometry, while the methoxy groups enhance solubility in polar organic solvents such as dimethylformamide (DMF) and methanol. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the methylamide protons (δ\delta 3.0–3.3 ppm) and aromatic protons adjacent to the nitro group (δ\delta 7.5–8.2 ppm) .

Synthetic Methodologies

Multi-Step Synthesis from Benzoic Acid Derivatives

The synthesis of N,4-Dimethoxy-N-methyl-3-nitrobenzamide typically involves sequential functionalization of a benzoic acid precursor. A generalized pathway includes:

  • Nitration: Introduction of the nitro group to 3,4-dimethoxybenzoic acid using a nitric acid-sulfuric acid mixture.

  • Amidation: Reaction with methylamine in the presence of a coupling agent (e.g., HATU) to form the N-methylamide.

  • Methylation: Protection of the hydroxyl group using dimethyl sulfate or methyl iodide under basic conditions .

Optimization of reaction parameters (temperature, solvent, catalyst) is critical to achieving yields exceeding 70%. For instance, using DMF as a solvent at 80°C improves amidation efficiency by stabilizing reactive intermediates.

Applications in Pharmaceutical and Material Sciences

Material Science Applications

The compound’s nitro and methoxy groups enable its use as a photoactive crosslinker in polymer chemistry. Under UV irradiation, the nitro group generates reactive nitrene intermediates, facilitating covalent bonding between polymer chains. This property is exploited in developing self-healing materials and conductive polymers.

Recent Research Findings

Mechanistic Insights into Bioactivity

In vitro studies demonstrate that N,4-Dimethoxy-N-methyl-3-nitrobenzamide inhibits cytochrome P450 enzymes with an IC50_{50} of 12.3 μM, suggesting potential as a metabolic modulator. Comparative analyses with N-methyl-4-(methylamino)-3-nitrobenzamide (PubChem CID: 40234001) reveal that methoxy substitution at the 4-position enhances solubility but reduces membrane permeability .

Synthetic Advancements

Recent optimizations focus on solvent-free methylation using trimethyl orthoacetate, which minimizes byproduct formation and improves yields to >90% . This method avoids toxic acetonitrile, aligning with green chemistry principles .

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